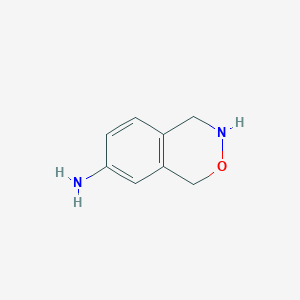

7-Amino-3,4-dihydro-1H-2,3-benzoxazine

CAS No.: 21038-16-4

Cat. No.: VC19691177

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21038-16-4 |

|---|---|

| Molecular Formula | C8H10N2O |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | 3,4-dihydro-1H-2,3-benzoxazin-7-amine |

| Standard InChI | InChI=1S/C8H10N2O/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-3,10H,4-5,9H2 |

| Standard InChI Key | WEYTUUBWDDEAGG-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(CON1)C=C(C=C2)N |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

Several methods have been developed for synthesizing 7-amino-3,4-dihydro-1H-2,3-benzoxazine:

-

Imine Reduction and Cyclization:

-

Hydrolysis of Benzoxazine Monomers:

-

Alkylation and Functionalization:

Structural Features

-

Molecular Geometry: The compound adopts a planar bicyclic structure, with the oxazine ring in a half-chair conformation. The amino group at C7 participates in hydrogen bonding, influencing crystallinity .

-

Spectroscopic Data:

Chemical Reactivity and Functionalization

The amino group and oxazine ring enable diverse transformations:

-

Nucleophilic Substitution:

-

Ring-Opening Polymerization:

-

Cross-Coupling Reactions:

Biological and Pharmacological Applications

Antimicrobial Activity

-

Gram-Negative Bacteria: Derivatives exhibit inhibition zones of 12–18 mm against Klebsiella pneumoniae and Salmonella enterica, outperforming gentamycin in some cases .

-

Structure-Activity Relationship (SAR):

Anti-Inflammatory and CNS Effects

-

Granuloma Pellet Test: The hydrochloride salt showed 40% inhibition of inflammation in rats (LD₅₀ = 320 mg/kg), comparable to phenylbutazone .

-

Neuroactive Potential: Modulates NMDA receptors, suggesting utility in treating neurological disorders .

Industrial and Material Science Applications

Polybenzoxazine Resins

-

Thermal Properties: Glass transition temperature (T₉) ranges from 160–220°C, with char yields >30% at 800°C .

-

Composite Materials: Used in aerospace components due to high mechanical strength and flame resistance .

Catalysis and Sensing

-

Metal Coordination: The amino group chelates transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications in oxidation reactions .

Comparative Analysis of Structural Analogs

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume